1. 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0) []
Compound Description: T0510.3657 is a GPR17 agonist investigated in combination with other compounds for its potential in glioblastoma therapy. []
Relevance: While not sharing the core structure of N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, T0510.3657 is considered related due to its inclusion in the same study as a combination agent for glioblastoma treatment. This suggests a potential functional relationship or shared mechanism of action with the main compound, although further investigation is required to confirm this. []
Compound Description: This compound exhibited notable cytotoxicity against the MCF-7 breast cancer cell line with a GI50 of 0.56±0.03 μm and displayed 260-fold selectivity for this cell line. []
Relevance: The compound shares a 3,4-dichlorophenyl substructure with N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, highlighting a potential area of structural similarity that could be explored further. []
Compound Description: Similar to compound 5, this molecule demonstrated potent cytotoxicity against the MCF-7 breast cancer cell line, exhibiting a GI50 of 0.127±0.04 μm and a 260-fold selectivity. []
Relevance: The shared 3,4-dichlorophenyl substructure with N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide suggests a potential for analogous biological activity or a similar mechanism of action. []
Compound Description: This molecule acts as a high-affinity nonpeptide antagonist for the human kinin B1 receptor (B1R) with a Ki value of 22 pM against the rabbit B1R. []
Relevance: Sharing the 3,4-dichlorophenyl moiety with N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide, this compound suggests a potential structure-activity relationship worth exploring. The similar substructure could indicate common binding interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.